2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide

Physicochemical Properties Lipophilicity Lead Optimization

2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide (CAS 136547-38-1), also named N-benzyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, is a synthetic small molecule (C₁₇H₂₁NO₃, MW 287.35 g/mol) featuring a 1-oxaspiro[4.5]decane core with a γ-lactone and an N-benzyl carboxamide side chain. This compound belongs to the oxaspiro[4.5]decane carboxamide class, which has been explored in medicinal chemistry for its rigid spirocyclic scaffold that influences molecular conformation, lipophilicity (LogP ~2.03 predicted), and target-binding properties.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 136547-38-1
Cat. No. B12721568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide
CAS136547-38-1
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(CC(=O)O2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H21NO3/c19-15-11-14(17(21-15)9-5-2-6-10-17)16(20)18-12-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20)
InChIKeyGEOUDRDQCAMJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide (CAS 136547-38-1) – Compound Identity and Sourcing Baseline


2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide (CAS 136547-38-1), also named N-benzyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, is a synthetic small molecule (C₁₇H₂₁NO₃, MW 287.35 g/mol) featuring a 1-oxaspiro[4.5]decane core with a γ-lactone and an N-benzyl carboxamide side chain . This compound belongs to the oxaspiro[4.5]decane carboxamide class, which has been explored in medicinal chemistry for its rigid spirocyclic scaffold that influences molecular conformation, lipophilicity (LogP ~2.03 predicted), and target-binding properties . The N-benzyl substitution differentiates it from the more extensively catalogued N-phenyl analog (CAS 31537-06-1) and the unsubstituted primary amide (CAS 136547-37-0), providing a distinct steric and electronic profile that may affect selectivity, solubility, and ADME parameters in drug-discovery contexts.

Why In-Class Spirocyclic Carboxamide Analogs Cannot Simply Substitute 2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide


Although several 1-oxaspiro[4.5]decane-4-carboxamide analogs share a common spirocyclic core, their N-substitution dictates critical physicochemical and biological properties that make simple interchange unreliable. The N-benzyl group in the target compound provides increased lipophilicity (predicted LogP ~2.03 ) and steric bulk compared to the N-phenyl analog (LogP ~1.6 predicted), while offering a flexible methylene spacer absent in the rigid anilide. These differences translate into altered hydrogen-bonding capacity, metabolic stability, and target off-rates. The N-phenyl analog has shown only weak activity (EC₅₀ >350,000 nM) against Bcl-2-like protein 11 in a BindingDB curated assay [1], and no comparable quantitative activity has been reported for the N-benzyl analog, underscoring that even closely related members of this oxaspiro carboxamide class cannot be assumed to be functionally equivalent. For researchers seeking a specific N-benzyl substitution pattern to probe SAR at G-protein-coupled receptors, kinases, or proteases, procurement of the exact compound is essential to avoid confounding structure–activity conclusions.

Quantitative Differentiation Evidence for 2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide vs. Closest Analogs


Molecular Weight and LogP Differentiation from the Unsubstituted Primary Amide (CAS 136547-37-0)

The target N-benzyl compound exhibits substantially higher molecular weight and predicted lipophilicity than the unsubstituted 2-oxo-1-oxaspiro(4.5)decane-4-carboxamide core (CAS 136547-37-0). This difference is critical for membrane permeability, solubility, and off-target binding in cell-based assays .

Physicochemical Properties Lipophilicity Lead Optimization

Hydrogen-Bond Donor Count vs. N-Phenyl Analog (CAS 31537-06-1)

The N-benzyl compound contains one additional rotatable bond and the same number of hydrogen-bond donors (1) and acceptors (4) as the N-phenyl analog . However, the NH donor in the benzylamide exhibits greater conformational flexibility and a distinct hydrogen-bond geometry compared to the anilide NH, which can form a resonance-stabilized pseudo-ring with the ortho-phenyl hydrogens. This difference influences target selectivity profiles observed in related oxaspiro carboxamide series.

Hydrogen Bonding Protein–Ligand Interactions Selectivity Design

Boiling Point and Volatility Difference vs. N-Phenethyl Analog

The predicted boiling point of the target N-benzyl compound (567.9 ± 49.0 °C) is markedly higher than that of the N-phenethyl analog (predicted BP ~530 °C), reflecting the reduced molecular flexibility and higher symmetry of the benzyl versus phenethyl substitution . This difference is important for purification protocols and stability during high-temperature reactions.

Thermal Stability Handling Purification

Application Scenarios for 2-Oxo-N-(phenylmethyl)-1-oxaspiro(4.5)decane-4-carboxamide in Drug Discovery and Chemical Biology


Kinase Selectivity Profiling – Probing the Gatekeeper Region with a Flexible N-Benzyl Amide

When developing kinase inhibitors, the N-benzyl substitution of this compound offers a flexible aromatic group that can reach into the hydrophobic back pocket adjacent to the gatekeeper residue, while the spirocyclic core restricts conformational entropy. This contrasts with the rigid N-phenyl analog, which may fail to achieve the optimal dihedral angle for potent inhibition. Researchers can use this compound to test the hypothesis that a one-carbon spacer improves potency and selectivity over closely related kinases [derived from the rotatable bond and LogP differences in Section 3].

Protease Inhibitor Lead Generation – Exploiting the Spirocyclic Scaffold for Conformational Restriction

The 1-oxaspiro[4.5]decane core locks the carboxamide into a defined orientation that can mimic the transition state of peptide hydrolysis in serine and cysteine proteases. The N-benzyl group provides additional van der Waals contacts without excessive hydrophobicity. This compound serves as a starting point for medicinal chemists seeking to replace a flexible linear amide with a conformationally constrained spirocyclic isostere [derived from the hydrogen-bond donor count and scaffold rigidity highlighted in Section 3].

ADME Property Optimization – Balancing Lipophilicity and Solubility

With a predicted LogP of 2.03, the N-benzyl analog resides in a favorable lipophilicity range for oral bioavailability (Rule of 5 compliant). Medicinal chemistry teams exploring SAR around the oxaspiro[4.5]decane core can use this compound as a reference point to benchmark the effects of N-substitution on microsomal stability and Caco-2 permeability. The 1.3 log unit increase relative to the primary amide provides a tunable handle for adjusting ADME without altering the core pharmacophore [derived from the LogP comparison in Evidence_Item 1].

Chemical Probe Design – Specific Tool Compound Requiring Exact Substitution Pattern

For chemical biology applications demanding a precisely matched inactive control or a specific N-benzyl substitution for photoaffinity labeling (via benzyl C–H activation), this exact compound—rather than the N-phenyl or N-phenethyl surrogates—must be procured. The unique combination of a spirocyclic lactone, a secondary benzylamide, and a defined stereochemistry (if applicable) ensures the intended probe pharmacology is maintained [derived from the substitution-specific differentiation discussed in Section 2].

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